molecular formula C7H16N2O2 B1478049 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol CAS No. 2091652-44-5

1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1478049
CAS No.: 2091652-44-5
M. Wt: 160.21 g/mol
InChI Key: LIRNSOVTTMTLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol is a synthetic pyrrolidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a pyrrolidine ring core substituted with a methoxy group, a hydroxyl group, and a 2-aminoethyl side chain, a structural motif commonly associated with biological activity. Pyrrolidine derivatives are extensively investigated as key scaffolds for the development of potent and selective enzyme inhibitors . Specifically, compounds with similar structural features, such as aminopyrrolidinomethyl groups, have demonstrated high potency and exceptional selectivity as inhibitors of neuronal nitric oxide synthase (nNOS) . These inhibitors are valuable research tools for studying neurodegenerative conditions, as selective nNOS inhibition has shown potential for neuroprotection in models of cerebral palsy and other neurological disorders without affecting blood pressure regulation mediated by other NOS isoforms . The distinct stereochemistry of the pyrrolidine ring can profoundly influence molecular recognition and binding affinity, as evidenced by studies showing that different enantiomers of pyrrolidine-based inhibitors can adopt unique binding modes and induce structural changes in the target enzyme . Furthermore, the 2-aminoethyl side chain is a common pharmacophore that enhances interaction with biological targets. This compound is provided exclusively For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRNSOVTTMTLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s worth noting that similar compounds, such as dopamine, are synthesized from the amino acid tyrosine in a two-step enzymatic process. This process involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA.

Biological Activity

1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential neuroactive properties and its structural similarity to other biologically active compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H13N3OC_9H_{13}N_3O, which includes:

  • Pyrrolidine ring : A five-membered ring structure that contributes to the compound's reactivity.
  • Methoxy group : An ether group that may influence solubility and biological interactions.
  • Aminoethyl side chain : This functional group is critical for biological activity, particularly in neurotransmitter modulation.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Dopamine Modulation : Similar compounds have been shown to inhibit dopamine beta-hydroxylase (DBH), leading to increased dopamine levels in the brain. This mechanism is significant for treating neurological disorders such as depression and Parkinson's disease.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from degeneration. For instance, in animal models of Alzheimer's and Parkinson's diseases, administration of related compounds has resulted in reduced neuronal cell death and improved cognitive functions .
  • Neuromodulatory Properties : The compound may interact with various neurotransmitter systems, including glutamatergic pathways, which are crucial for learning and memory processes.

Neuroprotective Studies

A study investigating the neuroprotective properties of this compound showed promising results. The compound was administered to animal models subjected to neurotoxic agents, resulting in:

  • Decreased markers of oxidative stress.
  • Enhanced survival rates of dopaminergic neurons.

These findings suggest that the compound could be a candidate for further development in neurodegenerative disease therapies.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate anti-cancer activity .
Cell LineIC50 (µM)Notes
MCF-715Hormone receptor-positive breast cancer
MDA-MB-46812Triple-negative breast cancer
HepG220Liver cancer model

Case Studies

Recent research has highlighted the potential applications of this compound in treating neurological disorders and cancer:

  • Case Study on Neuroprotection :
    • In a controlled trial involving rats with induced neurodegeneration, treatment with the compound resulted in a significant reduction in cognitive decline as measured by behavioral tests.
  • Case Study on Cancer Cell Lines :
    • A series of compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that modifications in the side chains could enhance or diminish cytotoxic effects, suggesting a structure-activity relationship that warrants further investigation.

Comparison with Similar Compounds

1-(2-Aminoethyl)piperidine

  • Structure: A six-membered piperidine ring with a 2-aminoethyl group on the nitrogen.
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Larger rings may alter conformational flexibility and binding pocket compatibility in biological targets.
    • Substituents : Lacks hydroxyl and methoxy groups, reducing polarity.
  • Properties : Molecular weight = 129.20 g/mol; boiling point = 218–222°C .
  • Pharmacological Relevance: Aminoethyl-substituted piperidines/piperazines are common in H3 receptor antagonist studies. The absence of oxygen-containing groups may limit hydrogen-bonding interactions compared to the target compound .

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

  • Structure: Pyrrolidine with a hydroxyl group at position 3 and an aromatic 2-aminophenyl substituent.
  • Key Differences: Aromatic vs. Aliphatic Substituent: The aminophenyl group enables π-π stacking with aromatic residues in enzymes or receptors, whereas the aminoethyl group in the target compound offers greater flexibility.

1-(2-Phenoxyethyl)pyrrolidin-3-ol

  • Structure: Pyrrolidine with a hydroxyl group at position 3 and a phenoxyethyl chain.
  • Lack of Methoxy Group: The target compound’s methoxy group at position 4 may provide a balance between polarity and steric effects .
  • Synthetic Relevance : Demonstrates feasible routes for introducing ether-linked substituents to pyrrolidine, a strategy applicable to the target compound’s methoxy group .

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

  • Structure: Pyrrolidinone (lactam) with a quinoxaline substituent.
  • Key Differences: Lactam vs. Hydroxyl/Methoxy: The lactam’s carbonyl group participates in hydrogen bonding, while the target’s hydroxyl and methoxy groups offer distinct electronic and steric profiles. Heteroaromatic Substituent: Quinoxaline enhances π-π interactions, contrasting with the target’s aliphatic aminoethyl chain .
  • Biological Activity : Exhibits antimicrobial properties, suggesting that pyrrolidine derivatives with planar substituents may target microbial enzymes .

1-[2-Thiazolyl-(2-aminoethyl)]-4-n-propylpiperazines

  • Structure: Piperazine derivatives with thiazole and aminoethyl groups.
  • Key Differences :
    • Heterocyclic Substituents : Thiazole rings improve potency as H3 receptor antagonists, emphasizing the role of aromatic heterocycles in receptor binding.
    • Chain Length Effects : Elongating the alkyl chain (e.g., from methyl to propyl) modulates antagonistic activity (pA2 = 5.65–8.27), suggesting that the target compound’s methoxy group may similarly fine-tune interactions .

Structural and Pharmacological Trends

Substituent Position and Activity

  • Thiazole Position : In piperazine derivatives, thiazol-5-yl substituents (pA2 = 7.45–7.76) show higher H3 antagonism than thiazol-4-yl analogs (pA2 = 5.65–6.23) . For the target compound, the methoxy group’s position at C4 may similarly influence electronic or steric interactions.

Hydrogen-Bonding and Solubility

  • Hydroxyl and Amino Groups: Enhance solubility and target engagement via hydrogen bonding. The target compound’s 3-hydroxy and 2-aminoethyl groups likely improve aqueous solubility compared to purely hydrophobic analogs (e.g., phenoxyethyl derivatives) .

Chirality

  • Stereochemical Effects: Enantiomers like (S)-1-(2-aminophenyl)pyrrolidin-3-ol demonstrate the importance of chirality in biological activity, a factor requiring exploration for the target compound .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes References
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol Pyrrolidine 4-methoxy, 3-hydroxy, 2-aminoethyl ~175 (estimated) Potential H-bond donor/acceptor
1-(2-Aminoethyl)piperidine Piperidine 2-aminoethyl 129.20 High boiling point (218–222°C)
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol Pyrrolidine 3-hydroxy, 2-aminophenyl 178.23 Kinase inhibitor (e.g., KS-5629)
1-(2-Phenoxyethyl)pyrrolidin-3-ol Pyrrolidine 3-hydroxy, 2-phenoxyethyl 207.27 Enhanced hydrophobicity
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Piperazine Thiazol-5-yl, 2-aminoethyl, n-propyl ~310 (estimated) H3 antagonist (pA2 = 7.45–7.76)

Preparation Methods

Selective Amination via Sulfonyl Chloride Intermediates

A prominent approach to synthesizing compounds structurally related to 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol involves chemoselective amination of haloheteroarene sulfonyl chlorides. This method utilizes sulfonyl chlorides as electrophilic intermediates that undergo nucleophilic substitution with primary or secondary amines to yield sulfonamide derivatives.

  • Reaction Conditions : The amination typically proceeds in dry acetonitrile with N,N-diisopropylethylamine (Hünig’s base) as the base at room temperature for about 16 hours. The reaction mixture is then concentrated, dissolved in DMSO, filtered, and purified by HPLC to isolate the desired product.

  • Scope and Efficiency : In a large compound library synthesis, this two-step parallel double amination approach yielded a 69% synthesis success rate with an average isolated yield of 44%. The method shows high chemoselectivity and tolerance for various heterocyclic sulfonyl chlorides and amines, making it adaptable for synthesizing pyrrolidine derivatives with aminoethyl and methoxy substitutions.

Parameter Details
Solvent Dry acetonitrile (MeCN)
Base N,N-diisopropylethylamine (i-Pr2NEt)
Temperature Room temperature (rt)
Reaction Time 16 hours
Purification HPLC purification after DMSO dissolution
Yield Range Average 44% (library synthesis)
Success Rate 69% (library members isolated)

Synthetic Route Optimization and Purification

  • Catalyst Use : Palladium catalysts at low loadings (ppm levels) have been shown to be effective in cross-coupling reactions relevant to heterocyclic amine synthesis, improving yields and reducing impurities.

  • Purification : Post-reaction mixtures are typically purified by chromatographic methods such as HPLC or recrystallization. Removal of metal catalysts and byproducts is critical for obtaining high-purity compounds suitable for biological evaluation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Success Rate
Chemoselective Amination Sulfonyl chlorides, amines, i-Pr2NEt, MeCN, rt High selectivity, broad scope 44% average yield, 69% success
Nucleophilic Substitution Halogenated pyrrolidine, ethylenediamine, base Direct substitution, flexible Variable, depends on conditions
Pd-Catalyzed Cross-Coupling Pd catalyst (low ppm), bases, MeOH, reflux Efficient C–N bond formation Up to 88% (related systems)
Chemoenzymatic Modification Enzymes for selective sulfation/sialylation High regioselectivity, mild conditions Not directly reported for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol
Reactant of Route 2
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol

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